N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-11-5-14(6-12-17)3-2-4-19-23-24-20(27-19)28-13-18(25)22-16-9-7-15(21)8-10-16/h5-12H,2-4,13H2,1H3,(H,22,25) |
InChI Key |
AQIRYAUBMNBGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the Methoxyphenyl Group: The oxadiazole intermediate is then reacted with 3-(4-methoxyphenyl)propyl bromide in the presence of a base to form the desired substitution on the oxadiazole ring.
Formation of the Acetamide Linkage: The final step involves the reaction of the substituted oxadiazole with 4-chloroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl rings can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Hybrids ()
Compounds 7c–7f share the 1,3,4-oxadiazole scaffold but incorporate a 2-amino-1,3-thiazol-4-ylmethyl group instead of the 4-methoxyphenylpropyl chain. Key differences include:
- Molecular Weight : The target compound (estimated molecular weight ~450–470 g/mol) is heavier than 7c–7f (375–389 g/mol), which could influence pharmacokinetics.
- Melting Points : The target compound’s melting point is unspecified, but analogues like 7c–7f melt between 134–178°C, suggesting moderate thermal stability .
Table 1: Structural and Physical Comparisons
Indole-Oxadiazole Derivatives ()
Compounds 8t–8w feature a 1H-indol-3-ylmethyl group on the oxadiazole core and varied arylacetamide substituents:
- Bioactivity : 8t–8w were tested for LOX inhibition, α-glucosidase inhibition, and BChE inhibition. For instance, 8t (C20H17ClN4O3S) showed moderate activity in these assays, though exact IC50 values are unspecified .
Benzofuran-Oxadiazole Hybrids ()
Compounds 2a and 2b (benzofuran-oxadiazole hybrids) exhibit antimicrobial activity:
- Substituent Impact : The chloro (in 2a ) and methoxy (in 2b ) groups on the phenyl ring mirror the target compound’s 4-chlorophenyl and 4-methoxyphenyl groups, suggesting shared electronic profiles conducive to bioactivity .
- Structural Flexibility : The benzofuran moiety in 2a–2b introduces rigidity, whereas the target compound’s propyl chain may enhance conformational flexibility .
Bromophenyl and Trifluoromethyl Analogues ()
The compound 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 336174-81-3) highlights:
- Cost Implications : Priced at $499.07/5 mg, this analogue’s high cost may reflect synthetic complexity or potency, suggesting the target compound’s synthesis could face similar challenges .
Biological Activity
N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chlorinated phenyl group, an oxadiazole moiety, and a sulfanyl acetamide. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3,4-oxadiazole derivatives under basic conditions. The resulting compound is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds often exhibit notable antimicrobial properties. In a study assessing the antibacterial efficacy of various synthesized oxadiazole derivatives, this compound demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The compound's effectiveness against Salmonella typhi and Bacillus subtilis suggests potential applications in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase:
| Enzyme | IC50 Value (µM) |
|---|---|
| Urease | 2.14 ± 0.003 |
| Acetylcholinesterase | 0.63 ± 0.001 |
These findings indicate that the compound may possess therapeutic potential in treating conditions related to enzyme dysregulation .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Binding Interactions : Docking studies have shown that the compound can effectively bind to target proteins through hydrogen bonding and hydrophobic interactions.
- Inhibition of Pathways : By inhibiting key enzymes like acetylcholinesterase, the compound may interfere with neurotransmitter breakdown, potentially enhancing cholinergic signaling.
Case Studies and Research Findings
In various studies focusing on similar compounds with oxadiazole structures, researchers have highlighted the following:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide?
- Methodology :
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride (70–80°C, 4–6 hours) .
- Step 2 : Sulfanyl-acetamide coupling using a nucleophilic substitution reaction between the oxadiazole-thiolate and 2-chloro-N-(4-chlorophenyl)acetamide. This requires anhydrous DMF as a solvent and potassium carbonate as a base (room temperature, 12 hours) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the final product .
Q. How is structural confirmation of this compound achieved?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the oxadiazole ring (δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak [M+H] at m/z 460.08 (calculated) to verify molecular formula CHClNOS .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond at 1.78 Å in the sulfanyl group) for absolute configuration validation .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Key Variables :
- Temperature : Elevated temperatures (>80°C) during oxadiazole formation risk side reactions (e.g., decomposition of the 4-methoxyphenylpropyl group) .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require rigorous drying to avoid hydrolysis .
- pH Control : Basic conditions (pH 8–9) stabilize the thiolate intermediate during sulfanyl group incorporation .
- Data Contradictions :
- Conflicting reports on optimal reaction times (8–24 hours) for coupling steps suggest substrate-dependent kinetics, necessitating TLC monitoring .
Q. What strategies optimize bioactivity by modifying substituents on the oxadiazole ring?
- Case Studies :
- Electron-Withdrawing Groups (e.g., Cl, NO): Enhance metabolic stability but reduce solubility. Example: 4-chlorophenyl increases lipophilicity (LogP = 3.2 vs. 2.8 for unsubstituted phenyl) .
- Electron-Donating Groups (e.g., OCH): Improve solubility via hydrogen bonding but may lower target affinity. The 4-methoxyphenylpropyl group in this compound balances these effects .
- Biological Testing :
- Antimicrobial Assays : MIC values against S. aureus (8 µg/mL) correlate with the sulfanyl group’s ability to disrupt bacterial membrane integrity .
- Molecular Docking : The oxadiazole ring interacts with ATP-binding pockets in kinase targets (e.g., EGFR, binding energy = -9.2 kcal/mol) .
Q. How can contradictions in spectroscopic data be resolved during characterization?
- Common Issues :
- Overlapping Peaks in NMR : Use DEPT-135 or 2D COSY to distinguish adjacent protons in the 4-methoxyphenylpropyl chain .
- Mass Fragmentation Ambiguity : Compare with isotopic patterns (e.g., chlorine’s M+2 peak at 35.5% intensity) .
- Case Example :
- A reported IR carbonyl stretch at 1680 cm vs. 1705 cm^{-1 suggests polymorphism or solvent effects. Single-crystal XRD resolves this by confirming hydrogen-bonding networks .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N) to prevent oxidation of the sulfanyl group .
- Purification : Use preparative HPLC for isomers (e.g., cis/trans propyl conformers) when column chromatography fails .
- Bioactivity Validation : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico docking to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
